molecular formula C7H11N3 B1404184 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine CAS No. 933742-83-7

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine

Cat. No. B1404184
M. Wt: 137.18 g/mol
InChI Key: SURHWLZWEACCGO-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 g/mol . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine .


Molecular Structure Analysis

The molecular structure of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine can be represented by the canonical SMILES notation: C1CNCC2=CN=CN2C1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 29.8 Ų and contains 10 heavy atoms . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 137.095297364 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine has been a subject of study in the synthesis of various ring-expanded xanthines and xanthosines. These syntheses include derivatives like imidazo[4,5-d][1,3]diazepine-5,8-dione and its ribosyl derivatives, with their crystal structures analyzed through single-crystal x-ray analyses (Hosmane et al., 1991).

Molecular Structure and Conformation

  • Studies on 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione revealed insights into its molecular and crystal structures. The heterocycle exhibits a boat conformation in the crystal, showing structural dynamics in solution (Ivanov et al., 1993).

Antiviral Applications

  • Imidazo[1,5-g][1,4]diazepines, analogues of TIBO without the aromatic ring, were synthesized as part of research for antiviral activity against HIV-1 and HIV-2. These compounds were evaluated in cell culture for their antiviral effectiveness (Janin et al., 1996).

Synthesis of Azaheterocycle-Fused Diazepines

  • Research on the synthesis of a new family of azaheterocycle-fused [1,3]diazepines, including pyrido and imidazo derivatives, was conducted. This included a selective C-acylation reaction of 2-aminoimidazo pyridine at C-3, forming a significant step in the synthesis process (Masurier et al., 2012).

Anticancer Research

  • A novel heterocyclic compound containing the imidazo[4,5-e][1,3]diazepine ring system was synthesized and found to have potent in vitro antitumor activity against various cancer cell lines. This highlights the potential therapeutic applications of this compound in cancer treatment (Xie et al., 2010).

Synthesis and Antibacterial Activity

  • The synthesis and evaluation of the antibacterial and antifungal activity of novel 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts were conducted. This research indicated the potential of these compounds in treating bacterial and fungal infections (Demchenko et al., 2021).

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-8-3-5-10-6-4-9-7(1)10/h4,6,8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURHWLZWEACCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine

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